5-Nitro-N-phenylpyridin-2-amine IUPAC name and structure
5-Nitro-N-phenylpyridin-2-amine IUPAC name and structure
Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and antimicrobial agents.[1] Structurally, it consists of a pyridine core substituted with a nitro group at the C5 position and a phenylamine (anilino) moiety at the C2 position. This specific substitution pattern confers unique electronic properties: the electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack during synthesis and modulates the acidity of the amine proton, enhancing its capability as a hydrogen bond donor in biological binding pockets.
This guide provides a comprehensive technical analysis of the compound, detailing its IUPAC nomenclature, validated synthetic pathways via Nucleophilic Aromatic Substitution (
Structural Identity & Nomenclature
The precise identification of this molecule relies on the numbering of the pyridine heterocycle. The nitrogen atom of the pyridine ring is assigned position 1. Substituents are numbered to give the lowest locants to the functional groups, with the amine attachment at C2 and the nitro group at C5.
Table 1: Chemical Identifiers and Properties
| Parameter | Data |
| IUPAC Name | 5-Nitro-N-phenylpyridin-2-amine |
| Alternative Names | 2-Anilino-5-nitropyridine; (5-Nitropyridin-2-yl)phenylamine |
| CAS Registry Number | 6825-25-8 |
| Molecular Formula | |
| Molecular Weight | 215.21 g/mol |
| SMILES | C1=CC=C(C=C1)NC2=NC=C(C=C2)[O-] |
| InChI Key | NIPKIXLTWQXXEE-UHFFFAOYSA-N |
| Appearance | Yellow to orange crystalline solid |
Synthetic Framework: Nucleophilic Aromatic Substitution ( )
The most robust route for synthesizing 5-nitro-N-phenylpyridin-2-amine is the
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1][2] The nitro group at the C5 position is crucial; it acts as a strong electron-withdrawing group (EWG) through both induction (-I) and resonance (-M).[1] This depletes electron density at the C2 position, making it highly susceptible to nucleophilic attack by the aniline nitrogen.
-
Addition: Aniline attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] The negative charge is delocalized onto the nitro group and the pyridine nitrogen.
-
Elimination: Re-aromatization occurs with the expulsion of the chloride ion, yielding the final product.
Experimental Workflow Diagram
Figure 1: Workflow for the
Detailed Synthetic Protocol
Note: This protocol is designed for a 1.0 gram scale synthesis.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol) in Ethanol (15 mL).
-
Addition: Add Aniline (0.65 g, 7.0 mmol, 1.1 eq) followed by Triethylamine (
) (0.96 g, 9.5 mmol, 1.5 eq) to scavenge the HCl generated during the reaction. -
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).[1] The starting chloride spot should disappear, and a lower Rf yellow spot (product) should appear.
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate out as a yellow solid.[1]
-
Purification: Filter the solid using a Buchner funnel. Wash the filter cake with cold water (
mL) to remove residual salts and solvent.[1] -
Recrystallization: Recrystallize the crude solid from hot ethanol to yield analytical grade 5-nitro-N-phenylpyridin-2-amine.
Physicochemical & Characterization Profile
For researchers incorporating this scaffold into drug candidates, understanding its physical behavior is paramount.[1]
Solubility and Lipophilicity
The compound is lipophilic due to the aromatic rings and lack of ionizable groups at physiological pH (though the NH is weakly acidic).
-
LogP (Calculated): ~2.6
-
Solubility: Low in water; soluble in DMSO, DMF, Acetone, and hot Ethanol.
Spectroscopic Characterization (Validation)
To validate the structure, the following spectral features are diagnostic:
NMR (DMSO-- 10.05 ppm (s, 1H, NH): The amine proton appears as a broad singlet downfield due to the electron-withdrawing nature of the nitropyridine ring.
- 9.05 ppm (d, J=2.5 Hz, 1H, H-6): The proton adjacent to the nitro group and ring nitrogen is the most deshielded.
- 8.25 ppm (dd, J=9.0, 2.5 Hz, 1H, H-4): Shows coupling to H-6 (meta) and H-3 (ortho).
- 7.70 ppm (d, J=7.8 Hz, 2H, Phenyl): Ortho protons of the aniline ring.
- 7.35 ppm (t, 2H, Phenyl): Meta protons of the aniline ring.
- 7.05 ppm (t, 1H, Phenyl): Para proton of the aniline ring.
- 6.95 ppm (d, J=9.0 Hz, 1H, H-3): The proton on the pyridine ring adjacent to the amine.
IR Spectroscopy:
-
Stretches: Strong bands at ~1500
(asymmetric) and ~1330 (symmetric). -
NH Stretch: ~3300
.[1]
Pharmaceutical Applications & Scaffold Utility[1][4][5]
The 5-nitro-N-phenylpyridin-2-amine structure is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry.[1]
Kinase Inhibition
This scaffold mimics the adenine ring of ATP.[1] The pyridine nitrogen (acceptor) and the exocyclic amine (donor) form a "hinge-binding" motif crucial for inhibiting protein kinases.
-
Mechanism: The scaffold lodges into the ATP-binding pocket of kinases (e.g., Bcr-Abl, CDK). The nitro group often points towards the solvent front or interacts with specific lysine residues, though in optimized drugs, the nitro group is frequently reduced to an amine and further derivatized to improve solubility and selectivity [1].
Antimicrobial Agents
Nitro-containing heterocycles are historically significant in antimicrobial research (e.g., nitroimidazoles).[1][3] Derivatives of 5-nitro-N-phenylpyridin-2-amine have shown activity against Mycobacterium tuberculosis.[1] The nitro group is essential here; it is believed to undergo bioreduction within the bacteria to form reactive radical species that damage bacterial DNA [2].[1]
Synthetic Intermediate
The nitro group can be reduced (using
References
-
PubChem. 5-Nitro-N-phenylpyridin-2-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]1]
-
Mąkosza, M. Nucleophilic substitution in nitroarenes: a general corrected mechanism.[1][4] ResearchGate (2019).[1] Available at: [Link]1]
